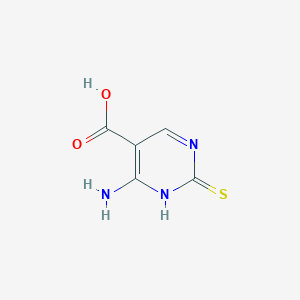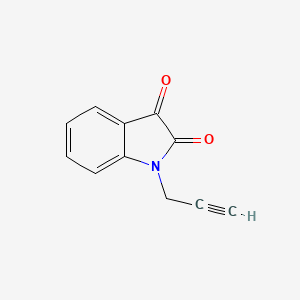![molecular formula C13H10N2O3S2 B1271632 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid CAS No. 790272-38-7](/img/structure/B1271632.png)
2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid
説明
The compound "2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid" is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a bicyclic system containing both thiophene and pyrimidine rings. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives often involves the reaction of substituted alkyl thiophene carboxylates with reagents such as triethyl orthoformate and sodium azide, followed by ring closure reactions with hydrazine . Additionally, the interaction of pyrimidinyl acetic acid esters with Lawesson's reagent can lead to the formation of thioxo derivatives, which can be further alkylated or react with N-nucleophiles . A general synthetic route to 2-(pyrimidin-2'-yl)acetic acids and their esters has also been described, involving a series of transformations starting from amidinoacetamide and ethyl benzoylacetate .
Molecular Structure Analysis
Quantum chemical calculations have been performed to understand the electronic structures and geometries of thieno[2,3-d]pyrimidin-4-one derivatives. These studies have shown that substituent effects in the pyrimidine cycle can significantly influence the behavior of these compounds . The crystal structure of a related compound, 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, has been determined by X-ray diffraction, revealing an almost coplanar thienopyridine ring system .
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidin-4-one derivatives includes ipso-substitution reactions, where a methyl group can be replaced by a nitro group under the action of a nitrating mixture . The reactivity of the carbonyl and carboxylic groups in these systems has also been investigated, with the Beckmann rearrangement being one of the notable transformations . Additionally, the reaction of 3-amino-thieno[2,3-d]pyrimidin-2-carbonitrile with oxalic acid derivatives has been explored, leading to the formation of tetracyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. Quantum chemical calculations suggest that tautomeric interconversions are energetically favorable for these compounds, and their behavior in different solvents has been analyzed . The antianaphylactic activity of some synthesized thieno[2,3-d]pyrimidines indicates potential biological relevance . The molecular conformations of these compounds in solution and crystal form have been studied using NMR spectral and X-ray data .
科学的研究の応用
Synthesis and Chemical Properties
- A method for synthesizing heterocycles containing thieno[2,3-d]pyrimidine and coumarin moieties was developed, demonstrating the versatility of thieno[2,3-d]pyrimidine compounds in organic synthesis (Vasylyev et al., 1999).
- Novel synthesis techniques for thieno[2,3-d]pyrimidin-4(3H)-one derivatives show the adaptability of these compounds in creating varied chemical structures (El-Ahl, 2000).
Pharmacological Properties
- Certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, such as 2-methylthio variants, have been investigated for their analgesic, anti-inflammatory, and antibacterial activities, highlighting the pharmacological potential of these compounds (Alagarsamy et al., 2006).
- New thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, showing promising results against various cancer cell lines (Hafez & El-Gazzar, 2017).
- The antibacterial activity of novel 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives has been explored, revealing significant activity against both Gram-negative and Gram-positive bacteria (Kumari et al., 2017).
Potential Applications in Molecular Biology
- Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown potential as inhibitors of human protein kinase CK2, a key enzyme in cell signaling, suggesting their use in molecular biology research (Golub et al., 2011).
Other Applications
- The compound's derivatives have been used in the synthesis of dyes for polyester fibers, illustrating its utility in the textile industry (Ho & Yao, 2013).
- Novel synthesis methods for thieno[2,3-d]pyrimidines from alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates indicate its potential in creating diverse chemical structures for various applications (Pokhodylo et al., 2015).
Safety and Hazards
The safety information for this compound indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
The compound, also known as 2-(2-methyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetic acid, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Thiophene derivatives are known to affect a wide range of biological and physiological functions . These could potentially involve various biochemical pathways, leading to downstream effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
生化学分析
Biochemical Properties
2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in regulating cellular processes. The interaction between this compound and these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting the downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, it can inhibit their activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Studies have identified threshold doses at which the beneficial effects of this compound are maximized while minimizing the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s activity and efficacy. For example, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic processes. The subcellular localization of this compound can determine its specific biochemical and cellular effects .
特性
IUPAC Name |
2-(2-methyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-7-14-12-11(13(18)15(7)5-10(16)17)8(6-20-12)9-3-2-4-19-9/h2-4,6H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZUVSPWUVXHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790272-38-7 | |
| Record name | 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















